4-Isothiazolecarboxylic acid, 3-phenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolecarboxylic acid, 3-phenyl-, methyl ester is a chemical compound with the molecular formula C11H9NO2S It is an ester derivative of 4-isothiazolecarboxylic acid and is characterized by the presence of a phenyl group at the 3-position of the isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxylic acid, 3-phenyl-, methyl ester typically involves the esterification of 4-isothiazolecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-Isothiazolecarboxylic acid+MethanolAcid Catalyst4-Isothiazolecarboxylic acid, 3-phenyl-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarboxylic acid, 3-phenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-Isothiazolecarboxylic acid, 3-phenyl-.
Reduction: 4-Isothiazolecarboxylic acid, 3-phenyl-, methyl alcohol.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
4-Isothiazolecarboxylic acid, 3-phenyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarboxylic acid, 3-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group may also play a role in binding to hydrophobic pockets in target proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Isothiazolecarboxylic acid, 3-phenyl-: The parent acid of the ester.
3-Phenyl-4-isothiazolecarboxylic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group.
5-Phenyl-3-isoxazolecarboxylic acid methyl ester: A structurally similar compound with an isoxazole ring instead of an isothiazole ring.
Uniqueness
4-Isothiazolecarboxylic acid, 3-phenyl-, methyl ester is unique due to its specific combination of an isothiazole ring and a phenyl group, which imparts distinct chemical and biological properties. Its ester functionality also allows for easy modification and derivatization, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 3-phenyl-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)9-7-15-12-10(9)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVARSNHPCGRNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSN=C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345492 |
Source
|
Record name | 4-Isothiazolecarboxylic acid, 3-phenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-48-6 |
Source
|
Record name | 4-Isothiazolecarboxylic acid, 3-phenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.